molecular formula C12H22N2O2 B2979722 t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 1279882-74-4

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No.: B2979722
CAS No.: 1279882-74-4
M. Wt: 226.32
InChI Key: WFPATFQNPHQQIG-VHSXEESVSA-N
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Description

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bicyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes a diazabicyclo nonane core with a tert-butyl ester group attached to the carboxylate position. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

The synthesis of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl ester group, which imparts distinct stability and reactivity characteristics.

Properties

IUPAC Name

tert-butyl (1R,6S)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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